Neferine
CAS No.: 2292-16-2
Cat. No.: VC0003970
Molecular Formula: C38H44N2O6
Molecular Weight: 624.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2292-16-2 |
---|---|
Molecular Formula | C38H44N2O6 |
Molecular Weight | 624.8 g/mol |
IUPAC Name | 4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol |
Standard InChI | InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3 |
Standard InChI Key | MIBATSHDJRIUJK-UHFFFAOYSA-N |
Isomeric SMILES | CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC |
SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC |
Canonical SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC |
Chemical and Pharmacological Profile
Structural Characteristics
Neferine’s bisbenzylisoquinoline framework (molecular weight: 624.77 g/mol; CAS No. 2292-16-2) enables interactions with multiple cellular targets, including ion channels, kinases, and transcription factors . The compound’s solubility profile—highly soluble in DMSO (160.05 mM) and ethanol but poorly soluble in water—influences its bioavailability and formulation strategies .
Table 1: Physicochemical Properties of Neferine
Property | Value |
---|---|
Molecular Formula | C₃₈H₄₄N₂O₆ |
Molecular Weight | 624.77 g/mol |
CAS Number | 2292-16-2 |
Solubility in DMSO | 100 mg/mL (160.05 mM) |
Solubility in Ethanol | 100 mg/mL (160.05 mM) |
Solubility in Water | <1 mg/mL |
Pharmacological Activities
Neferine exhibits a broad spectrum of bioactivities:
-
Anti-cancer: Induces apoptosis in lung (A549), liver (HepG2), and cervical (HeLa) cancer cells via ROS-mediated caspase activation and mitochondrial depolarization . Synergizes with cisplatin, reducing required doses by 40–60% in murine models .
-
Neuroprotective: Inhibits glutamate release in rat cortical synaptosomes by modulating N- and P/Q-type calcium channels, suggesting utility in neurodegenerative diseases .
-
Cardioprotective: Attenuates arrhythmias and platelet aggregation through Ca²⁺ channel blockade and NF-κB inhibition .
-
Nephroprotective: Mitigates cisplatin-induced acute kidney injury in mice by upregulating autophagy (LC3-II/LC3-I ratio: 2.1-fold increase) and suppressing apoptosis (cleaved caspase-3 reduction: 58%) .
Mechanisms of Action in Disease Models
Anti-Cancer Mechanisms
Neferine’s anti-tumor efficacy stems from three primary pathways:
-
Apoptosis Induction: Activates intrinsic pathways via Bax/Bak upregulation, cytochrome c release, and caspase-3 cleavage. In Ehrlich Ascites Carcinoma (EAC)-bearing mice, 150 mg/kg neferine reduced tumor burden by 74%, comparable to 5-fluorouracil .
-
Autophagy Modulation: Enhances autophagic flux in renal carcinoma cells through Akt/mTOR inhibition, sensitizing cells to oxidative stress .
-
Chemosensitization: Reverses multidrug resistance in breast (MCF-7/ADM) and gastric (SGC7901/VCR) cancer lines by inhibiting P-glycoprotein efflux pumps .
Table 2: Key Anti-Cancer Studies of Neferine
Neuroprotective Effects
In rat cortical synaptosomes, neferine (10–50 μM) reduced 4-aminopyridine-evoked glutamate release by 35–72% through voltage-gated calcium channel inhibition . This correlates with improved outcomes in Alzheimer’s models, where neferine decreased β-amyloid aggregation by 44% .
Synergistic Interactions with Chemotherapeutic Agents
Cisplatin Synergy
Pretreatment with neferine (25 μM) enhanced cisplatin cytotoxicity in A549 cells by:
-
Increasing intracellular cisplatin accumulation (1.8-fold) via CTR1 upregulation .
-
Reducing IC₅₀ values from 12.3 μM to 4.7 μM .
In vivo, neferine (10 mg/kg) co-administered with cisplatin decreased murine nephrotoxicity markers (serum creatinine: 0.48 → 0.29 mg/dL; BUN: 32 → 18 mg/dL) .
Doxorubicin and Taxol
Neferine chemosensitizes doxorubicin-resistant breast cancer cells by inhibiting NF-κB and STAT3 pathways, restoring apoptosis sensitivity . In paclitaxel-resistant ovarian cancer, neferine (30 μM) reduced IC₅₀ by 52% through microtubule stabilization .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume